1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone
CAS No.: 821009-91-0
VCID: VC0017491
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
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Description | "1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone" is a chemical compound that falls under the category of substituted indoles and ethanones. NIST WebBook identifies a similar compound, "Ethanone, 1-(1H-indol-3-yl)-," which has a molecular formula of and a molecular weight of 159.1846 . This related compound is also known by other names such as indol-3-yl methyl ketone and 3-Acetylindole . Another similar compound is "1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE," which has the molecular formula and a molecular weight of 173.21 . ChemicalBook lists several synonyms for this compound, including N-Methyl-3-acetylindole and 3-Acetyl-1-methylindole . Additionally, PubChem identifies "1-(2-methyl-1H-indol-3-yl)ethanone," which has the molecular formula . |
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CAS No. | 821009-91-0 |
Product Name | 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone |
Molecular Formula | C11H11NO3S |
Molecular Weight | 237.28 g/mol |
IUPAC Name | 1-(1H-indol-3-yl)-2-methylsulfonylethanone |
Standard InChI | InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
Standard InChIKey | USMMRSLOWZEGTL-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES | CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 |
Synonyms | 1-(1H-Indol-3-yl)-2-(methylsulfonyl)ethanone; |
PubChem Compound | 21860073 |
Last Modified | Sep 14 2023 |
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